molecular formula C21H16O3 B10840613 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one

2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one

Cat. No.: B10840613
M. Wt: 316.3 g/mol
InChI Key: VCXYTPBLXWPGOC-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one typically involves the condensation of 2-methoxybenzyl chloride with 3H-benzo[f]chromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur at the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxybenzyl)-3H-benzo[f]chromen-3-one.

    Reduction: Formation of dihydro-2-(2-methoxybenzyl)-3H-benzo[f]chromen-3-one.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The methoxy group plays a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-3H-benzo[f]chromen-3-one
  • 2-(2-Hydroxybenzyl)-3H-benzo[f]chromen-3-one
  • 2-(2-Methoxyphenyl)-3H-benzo[f]chromen-3-one

Uniqueness

2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]benzo[f]chromen-3-one

InChI

InChI=1S/C21H16O3/c1-23-19-9-5-3-7-15(19)12-16-13-18-17-8-4-2-6-14(17)10-11-20(18)24-21(16)22/h2-11,13H,12H2,1H3

InChI Key

VCXYTPBLXWPGOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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